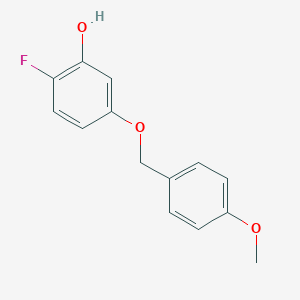![molecular formula C10H12F2N2O B8123682 [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine](/img/structure/B8123682.png)
[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine: is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol This compound is characterized by the presence of a difluorocyclobutoxy group attached to a pyridine ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine typically involves the following steps:
Formation of the Difluorocyclobutoxy Group: This step involves the preparation of the difluorocyclobutoxy group, which can be achieved through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment to the Pyridine Ring: The difluorocyclobutoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Introduction of the Methanamine Group: Finally, the methanamine group is introduced through a reductive amination reaction, where the pyridine derivative is reacted with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.
Substitution: The difluorocyclobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Biochemical Probes: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry:
Mécanisme D'action
The mechanism of action of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine is largely dependent on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability .
Comparaison Avec Des Composés Similaires
- [5-(3,3-Difluorocyclobutoxy)-2-pyridyl]methanamine
- [5-(3,3-Difluorocyclobutoxy)-4-pyridyl]methanamine
- [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]ethanamine
Uniqueness:
- Structural Features: The specific positioning of the difluorocyclobutoxy group on the pyridine ring and the presence of the methanamine group confer unique chemical properties, such as enhanced stability and reactivity.
- Applications: Its unique structure makes it particularly suitable for applications in drug development and material science, where specific electronic and steric properties are required .
Propriétés
IUPAC Name |
[5-(3,3-difluorocyclobutyl)oxypyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)2-9(3-10)15-8-1-7(4-13)5-14-6-8/h1,5-6,9H,2-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSJIZWTIXSZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OC2=CN=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)






![1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol](/img/structure/B8123685.png)
![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)
![5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8123690.png)

